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molecular formula C8H7ClN2 B1268737 2-(Chloromethyl)imidazo[1,2-a]pyridine CAS No. 57892-76-9

2-(Chloromethyl)imidazo[1,2-a]pyridine

Cat. No. B1268737
M. Wt: 166.61 g/mol
InChI Key: LBCREEUWXFNSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096589B2

Procedure details

The method of Vanelle et al. Tetrahedron 1991, 47, 5173-5184 was used. To a solution of 1,3-dichloro-2-propanone (2.69 g, 21.2 mmol) in 1,2-dimethoxyethane (5 mL) was added 2-aminopyridine and the mixture was stirred at room temperature for 2 hours. During this time a thick precipitate formed, and this was collected by filtration. The precipitate was refluxed in absolute ethanol for 2 hours after which volatiles were removed by evaporation. The residue was dissolved in water (30 mL) and solid NaHCO3 was added to neutralize the mixture. A white precipitate formed, and this was collected by filtration, washed with water and vacuum dried to yield the title compound pure as a cream white solid (1.43 g, 42%). 1H NMR (500 MHz, CDCl3): δ8.08 (d, J=6.7 Hz, 1H), 7.62 (s, 1H), 7.58 (d, J=9.0 Hz, 1H), 7.17-7.22 (m, 1H), 6.80 (t, J=6.8 Hz, 1H), 4.78 (s, 2H).
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=O)[CH2:4]Cl.[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1>COCCOC>[Cl:1][CH2:2][C:3]1[N:7]=[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]2[CH:4]=1

Inputs

Step One
Name
Quantity
2.69 g
Type
reactant
Smiles
ClCC(CCl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During this time a thick precipitate formed
FILTRATION
Type
FILTRATION
Details
this was collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The precipitate was refluxed in absolute ethanol for 2 hours after which volatiles
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (30 mL)
ADDITION
Type
ADDITION
Details
solid NaHCO3 was added
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
this was collected by filtration
WASH
Type
WASH
Details
washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1N=C2N(C=CC=C2)C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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